molecular formula C8H15N3O B025380 1-(2-Oxazolinylamino)piperidine CAS No. 102071-43-2

1-(2-Oxazolinylamino)piperidine

Cat. No. B025380
CAS RN: 102071-43-2
M. Wt: 169.22 g/mol
InChI Key: ZJFGPATYHVYXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxazolinylamino)piperidine, also known as OXA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OXA is a heterocyclic compound that consists of a piperidine ring and an oxazoline ring, which makes it an important building block for the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Oxazolinylamino)piperidine is not fully understood. However, it is believed that 1-(2-Oxazolinylamino)piperidine acts as a nucleophile, which makes it a useful building block for the synthesis of various organic molecules. It can also form hydrogen bonds with other molecules, which makes it useful for the design of new drugs.
Biochemical and Physiological Effects:
1-(2-Oxazolinylamino)piperidine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antiviral activity against the herpes simplex virus. Furthermore, 1-(2-Oxazolinylamino)piperidine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Oxazolinylamino)piperidine is its high yield in the synthesis process. This makes it a cost-effective and efficient building block for the synthesis of various organic molecules. However, one of the limitations of 1-(2-Oxazolinylamino)piperidine is that it can be difficult to handle due to its instability. It can also be toxic in high concentrations, which makes it important to handle with care in the laboratory.

Future Directions

There are several future directions for the research and development of 1-(2-Oxazolinylamino)piperidine. One of the directions is the synthesis of new organic molecules using 1-(2-Oxazolinylamino)piperidine as a building block. This could lead to the development of new drugs and other biologically active compounds. Another direction is the study of the mechanism of action of 1-(2-Oxazolinylamino)piperidine, which could provide insights into its potential applications in scientific research. Additionally, the development of new synthesis methods for 1-(2-Oxazolinylamino)piperidine could lead to improvements in its efficiency and yield.

Synthesis Methods

The synthesis of 1-(2-Oxazolinylamino)piperidine involves the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride. The final product is obtained by the reaction of the intermediate with sodium hydroxide. This method provides a high yield of 1-(2-Oxazolinylamino)piperidine, making it a cost-effective and efficient method for the synthesis of this compound.

Scientific Research Applications

1-(2-Oxazolinylamino)piperidine has been extensively used in scientific research due to its unique properties. 1-(2-Oxazolinylamino)piperidine is used as a building block for the synthesis of various organic molecules, including peptides, nucleotides, and amino acids. It is also used in the synthesis of biologically active compounds, such as antibacterial and antiviral agents.

properties

CAS RN

102071-43-2

Product Name

1-(2-Oxazolinylamino)piperidine

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N-piperidin-1-yl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C8H15N3O/c1-2-5-11(6-3-1)10-8-9-4-7-12-8/h1-7H2,(H,9,10)

InChI Key

ZJFGPATYHVYXMQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)NC2=NCCO2

Canonical SMILES

C1CCN(CC1)NC2=NCCO2

synonyms

1-(4,5-Dihydrooxazol-2-ylamino)piperidine

Origin of Product

United States

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